molecular formula C16H14O4 B6378744 6-(4-Ethoxycarbonylphenyl)-2-formylphenol CAS No. 1261995-97-4

6-(4-Ethoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6378744
CAS No.: 1261995-97-4
M. Wt: 270.28 g/mol
InChI Key: SSZRDUJDGPUEPP-UHFFFAOYSA-N
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Description

6-(4-Ethoxycarbonylphenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and an ethoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and consistent production of the compound on a large scale, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nitration using nitric acid and sulfuric acid

Major Products Formed

    Oxidation: 6-(4-Ethoxycarbonylphenyl)-2-carboxyphenol

    Reduction: 6-(4-Ethoxycarbonylphenyl)-2-hydroxymethylphenol

    Substitution: 6-(4-Ethoxycarbonylphenyl)-2-nitrophenol

Scientific Research Applications

6-(4-Ethoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Ethoxycarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxycarbonylphenyl)-2-formylphenol is unique due to the presence of both the formyl and phenol groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

ethyl 4-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-2-20-16(19)12-8-6-11(7-9-12)14-5-3-4-13(10-17)15(14)18/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRDUJDGPUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685300
Record name Ethyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-97-4
Record name Ethyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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